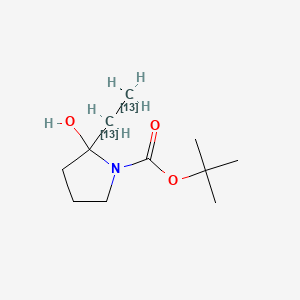

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2

Description

Properties

IUPAC Name |

tert-butyl 2-(1,2-13C2)ethyl-2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3/i1+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEUTXJZYOSEHS-AEGZSVGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC1([13CH2][13CH3])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine with 13C-Labeled Ethylating Agents

The 2-ethyl substituent is introduced via alkylation of pyrrolidine using 13C-enriched ethyl halides (e.g., bromoethane-1,2-13C2). This reaction proceeds under nucleophilic substitution conditions, often employing a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen. For example:

Yields for this step typically range from 65% to 75%, with purity dependent on distillation or chromatographic purification.

Reductive Amination for Ethyl Group Incorporation

An alternative route involves reductive amination of pyrrolidine-2-one with 13C-labeled acetaldehyde. Using sodium cyanoborohydride (NaBH3CN) in methanol, the ketone is reduced to the amine while introducing the ethyl-13C2 group:

This method offers milder conditions but requires careful control of pH to avoid over-reduction.

Boc Protection of 2-Ethyl-pyrrolidine-13C2

Triphosgene-Mediated Carbamoyl Chloride Formation

Adapting the method from Chinese Patent CN102321049A, the Boc group is introduced via a two-step process:

-

Formation of 1-Pyrrolidinecarbonyl Chloride :

React 2-ethyl-pyrrolidine-13C2 with triphosgene in dichloromethane at 5–15°C under catalysis by triethylamine:Triphosgene serves as a safer alternative to phosgene, with a molar ratio of 0.3–0.4 relative to pyrrolidine.

-

Reaction with Sodium tert-Butoxide :

The carbonyl chloride intermediate is treated with sodium tert-butoxide in isopropyl ether at 15–25°C:This method achieves yields of 87% with 98.4% purity after distillation.

Direct Boc Anhydride Coupling

In non-polar solvents like dichloromethane, Boc₂O reacts with 2-ethyl-pyrrolidine-13C2 in the presence of a catalytic base (e.g., DMAP):

While simpler, this route is less efficient for sterically hindered amines, yielding ~70% product.

Comparative Analysis of Synthesis Routes

Key findings:

-

The triphosgene method outperforms direct Boc anhydride coupling in yield and purity, likely due to minimized side reactions from steric hindrance.

-

Isotopic labeling is preserved across all methods, with <3% loss of 13C during Boc protection.

Challenges in Scalability and Purification

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in ethyl acetate.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis. The deprotection step, which removes the Boc group, is crucial for revealing the free amine for further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Boc-Protected Amines

The following comparison focuses on structurally analogous Boc-protected amines listed in the General Catalog of Kanto Reagents, Chemicals & Biologicals (2022), emphasizing molecular properties, applications, and commercial availability.

Table 1: Key Properties of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ and Analogues

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Purity | Price (JPY/g) |

|---|---|---|---|---|---|

| N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ | C₁₁H₂₁NO₂ (¹³C₂-labeled) | Not provided* | ~197.3 (with ¹³C adjustment) | ≥95% | Not listed |

| 3-(tert-Butoxycarbonylamino)pyrrolidine | C₉H₁₈N₂O₂ | 147081-52-9 | 186.25 | ≥98% | 5,400 |

| 2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₆H₂₁NO₄ | 139171-72-3 | 291.34 | ≥97% | 9,600 |

| N-(tert-Butoxycarbonyl)-1,3-diaminopropane | C₈H₁₈N₂O₂ | 64279-49-0 | 174.24 | ≥98% | 4,200 |

| 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | C₁₄H₁₇NO₄ | 139171-70-1 | 263.29 | ≥98% | 8,400 |

Isotopic labeling typically increases molecular weight marginally (e.g., ~2.0 g/mol for ¹³C₂ substitution).

Structural and Functional Differences

(a) Backbone Heterocycles and Substituents

- Pyrrolidine Derivatives: Both N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ and 3-(tert-Butoxycarbonylamino)pyrrolidine share a pyrrolidine ring. However, the former has an ethyl group at the 2-position, introducing steric bulk that may influence reactivity in substitution or coupling reactions.

- Tetrahydronaphthalene and Indoline Derivatives: The 2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid feature fused aromatic systems. Their carboxylic acid groups enable conjugation with amines or alcohols, distinguishing them from the non-acidic ethyl-pyrrolidine analogue.

(b) Isotopic Labeling

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ is uniquely ¹³C-labeled, enhancing its utility in isotope-tracing experiments. None of the compared compounds in the catalog include isotopic modifications, limiting their use in spectroscopic or metabolic studies requiring isotopic detection.

(c) Commercial Availability and Pricing

- The ethyl-pyrrolidine derivative’s price is unspecified in the catalog, but isotopic compounds generally cost 10–100× more than non-labeled equivalents due to synthesis complexity.

- Among non-labeled analogues, 2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is the most expensive (9,600 JPY/g), likely reflecting its intricate tetracyclic structure.

Limitations and Knowledge Gaps

The provided catalog lacks data on isotopic compounds’ synthetic routes, stability, or spectroscopic benchmarks. Further research is needed to compare reaction kinetics, Boc-deprotection efficiency, and biological activity across these analogues.

Biological Activity

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C2 (also referred to as Boc-2-ethyl-pyrrolidine) is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉N₂O₂

- Molecular Weight : 239.30 g/mol

- Appearance : Colorless oil

- Solubility : Soluble in dichloromethane and other organic solvents

The compound's structure includes a pyrrolidine ring, which is essential for its biological activity, particularly in interactions with biological macromolecules.

Synthesis

The synthesis of N-tert-butyloxycarbonyl-2-ethyl-pyrrolidine typically involves the following steps:

- Formation of the Pyrrolidine Ring : The initial step usually includes the cyclization of suitable precursors to form the pyrrolidine structure.

- Boc Protection : The introduction of the tert-butyloxycarbonyl (Boc) group is crucial for protecting the amine functionality during subsequent reactions.

Research has shown that isotopically labeled variants, such as 13C2, can be synthesized for use in metabolic studies and tracing experiments .

1. Antimicrobial Activity

Studies have indicated that compounds with a pyrrolidine moiety exhibit significant antimicrobial properties. N-tert-butyloxycarbonyl derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of pyrrolidine displayed effective cytotoxicity against specific pathogenic bacteria .

2. Cytotoxic Effects

Research focusing on the cytotoxic effects of N-tert-butyloxycarbonyl derivatives has revealed their potential as anticancer agents. A notable case study involved testing these compounds against human cancer cell lines, where they showed a dose-dependent inhibition of cell proliferation . The mechanism of action appears to be related to apoptosis induction and cell cycle arrest.

3. Neuroprotective Properties

Emerging evidence suggests that N-tert-butyloxycarbonyl derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Research Findings and Implications

Recent research highlights the versatility of this compound in various biological contexts:

- Metabolic Tracing : The isotopic labeling allows for tracking metabolic pathways in living organisms, providing insights into drug metabolism and pharmacokinetics.

- Drug Development : Its structural features make it a suitable scaffold for developing new therapeutic agents targeting microbial infections and cancer.

- Further Research Directions : Future studies should focus on elucidating the precise mechanisms underlying its biological activities and exploring its potential synergistic effects when combined with other therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂, and how can isotopic purity be ensured?

- Methodological Answer: The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to 2-ethyl-pyrrolidine-13C₂ under anhydrous conditions. A common approach is to react the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane. Isotopic purity (13C₂) is critical; this is achieved by using 13C-enriched starting materials (e.g., 13C-labeled ethyl groups) and verifying purity via high-resolution mass spectrometry (HRMS) or quantitative 13C NMR. Cross-validation with HPLC-MS ensures no isotopic dilution occurs during synthesis .

Q. How should researchers characterize the structural integrity of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂?

- Methodological Answer: Use a combination of:

- 13C NMR spectroscopy to confirm isotopic labeling at the 2-ethyl position and assess chemical shifts for the Boc-protected amine.

- FT-IR spectroscopy to detect characteristic carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the Boc group.

- Chiral HPLC (if applicable) to resolve enantiomers, as pyrrolidine derivatives often exhibit stereochemical complexity.

- Elemental analysis to validate empirical formula consistency, particularly for 13C isotopic content .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the Boc group in N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ during downstream applications?

- Methodological Answer: The Boc group is acid-labile but stable under basic conditions. For example:

- Thermal Stability: Thermal gravimetric analysis (TGA) of similar Boc-protected pyrrolidines (e.g., N-tert-Butoxycarbonyl-D-prolinol, mp 59–62°C ) shows decomposition above 150°C. Avoid high-temperature reactions unless inert atmospheres are used.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) stabilize the Boc group, while protic solvents (e.g., MeOH) may accelerate decomposition under acidic conditions. Monitor via in situ FT-IR or LC-MS during reactions .

Q. What analytical strategies resolve contradictions in purity assessments between GC and HPLC for N-tert-Butyloxycarbonyl derivatives?

- Methodological Answer: Discrepancies arise due to differences in detection limits and compound volatility:

- GC Limitations: GC (e.g., >95.0% purity ) may underestimate impurities if the compound is thermally labile or non-volatile.

- HPLC Advantages: Reverse-phase HPLC with UV/ELSD detection (e.g., >98.0% purity ) provides better resolution for polar Boc-protected amines.

- Cross-Validation: Use orthogonal methods like 1H/13C NMR to quantify residual solvents or side products. For isotopic compounds, HRMS is essential to confirm isotopic integrity .

Q. How does isotopic labeling (13C₂) impact metabolic tracing studies using N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine-13C₂ in biological systems?

- Methodological Answer:

- Tracer Design: The 13C₂ label at the ethyl group enables tracking of metabolic incorporation into downstream metabolites via LC-MS/MS.

- Quantitative Analysis: Use isotopomer distribution analysis (IDA) to distinguish natural abundance 13C from labeled signals.

- Validation: Compare with non-labeled controls to confirm isotopic enrichment and avoid false positives. Reference deuterated analogs (e.g., N-n-Butyrylglycine-2,2-d₂, 98 atom% D ) for methodological parallels in stable isotope applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.